JN122

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

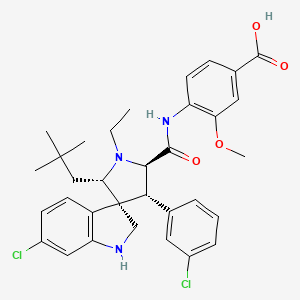

Formule moléculaire |

C33H37Cl2N3O4 |

|---|---|

Poids moléculaire |

610.6 g/mol |

Nom IUPAC |

4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid |

InChI |

InChI=1S/C33H37Cl2N3O4/c1-6-38-27(17-32(2,3)4)33(18-36-25-16-22(35)11-12-23(25)33)28(19-8-7-9-21(34)14-19)29(38)30(39)37-24-13-10-20(31(40)41)15-26(24)42-5/h7-16,27-29,36H,6,17-18H2,1-5H3,(H,37,39)(H,40,41)/t27-,28-,29+,33-/m0/s1 |

Clé InChI |

AJQDQXYTMUFRRF-MKYOLNSUSA-N |

SMILES isomérique |

CCN1[C@H]([C@@]2(CNC3=C2C=CC(=C3)Cl)[C@H]([C@@H]1C(=O)NC4=C(C=C(C=C4)C(=O)O)OC)C5=CC(=CC=C5)Cl)CC(C)(C)C |

SMILES canonique |

CCN1C(C2(CNC3=C2C=CC(=C3)Cl)C(C1C(=O)NC4=C(C=C(C=C4)C(=O)O)OC)C5=CC(=CC=C5)Cl)CC(C)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

What is the mechanism of action of JN122?

An In-depth Technical Guide to the Mechanism of Action of JN122

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, potent, and selective spiroindoline-containing small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] It has demonstrated robust anti-tumor efficacy in preclinical models, particularly in cancers harboring wild-type p53.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and cellular consequences. The information is compiled from peer-reviewed scientific literature to support further research and development of this promising therapeutic agent.

Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction

The primary mechanism of action of this compound is the disruption of the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[1][2][3] In many cancers with wild-type p53, the function of p53 is suppressed by overexpression of MDM2, which targets p53 for proteasomal degradation.[1][2] By binding to MDM2, this compound competitively inhibits the binding of p53, thereby preventing its degradation and leading to the accumulation and activation of p53.[1][2] Activated p53 can then transcriptionally activate its target genes, resulting in various anti-tumor effects.

Signaling Pathway of this compound Action

The signaling cascade initiated by this compound's inhibition of the MDM2-p53 interaction is depicted below.

Caption: Mechanism of action of this compound.

Dual Activity against MDM2 and MDM4

In addition to its potent inhibition of the MDM2-p53 interaction, this compound also exhibits moderate activity against MDM4 (also known as MDMX).[1][2] MDM4 is a homolog of MDM2 that also negatively regulates p53. Furthermore, this compound has been observed to promote the degradation of MDM4, providing an additional mechanism for p53 activation.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound

| Target/Cell Line | Assay Type | Value | Reference |

| MDM2 | Binding Affinity (Ki) | 0.7 nM | |

| MDM4 | Binding Affinity (Ki) | 527 nM | |

| RKO (colorectal carcinoma) | Cell Proliferation (IC50) | 43.2 nM | |

| U2OS (osteosarcoma) | Cell Proliferation (IC50) | 10.8 nM | |

| A549 (lung carcinoma) | Cell Proliferation (IC50) | 2.9 nM | |

| MSTO-211H (mesothelioma) | Cell Proliferation (IC50) | 9.48 nM | |

| HepG2 (hepatocellular carcinoma) | Cell Proliferation (IC50) | 0.32 nM | |

| HEK-293 (normal embryonic kidney) | Cell Proliferation (IC50) | 4.28 µM |

Table 2: In Vivo Efficacy of this compound in a MOLM-13 Xenograft Mouse Model

| Dose (oral) | Outcome | Reference |

| 25 mg/kg | Increased median survival | |

| 50 mg/kg | Increased median survival | |

| 100 mg/kg | Increased median survival to 31 days |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the mechanism of action of this compound can be found in the Supporting Information of the primary publication:

-

Cheng, J. et al. Discovery of this compound, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein–Protein Interaction and Exerts Robust In Vivo Antitumor Efficacy. J. Med. Chem. 2023, 66 (24), 16991–17025. [1]

The Supporting Information provides methodologies for:

-

Antiproliferative assays (CellTiter-Glo)

-

Quantitative PCR (qPCR) analysis of gene expression

-

Flow cytometry for cell cycle analysis

-

Western blotting for protein expression analysis

Illustrative Experimental Workflow: Western Blot Analysis

The following diagram illustrates a typical workflow for assessing the effect of this compound on protein expression levels.

Caption: Western Blot Workflow for this compound.

Cellular Effects of this compound

The activation of p53 by this compound leads to several downstream cellular effects that contribute to its anti-tumor activity.

-

Upregulation of p53 Target Genes: Treatment with this compound leads to a dose-dependent increase in the expression of p53, its downstream target p21, and MDM2 (due to the p53-MDM2 feedback loop). It also upregulates the pro-apoptotic genes PUMA and BAX.

-

Cell Cycle Arrest: this compound induces cell cycle arrest, with an increased proportion of cells in the G2 phase at higher concentrations. This is consistent with the upregulation of the cell cycle inhibitor p21.

-

Induction of Apoptosis: By upregulating pro-apoptotic proteins like PUMA and BAX, this compound promotes programmed cell death in cancer cells.[1][3]

Logical Relationship of this compound's Cellular Effects

The following diagram illustrates the logical progression from target engagement to the ultimate cellular outcomes.

Caption: Cellular effects of this compound.

Conclusion

This compound is a potent MDM2-p53 interaction inhibitor with a well-defined mechanism of action. Its ability to reactivate the p53 tumor suppressor pathway through both MDM2 inhibition and promotion of MDM4 degradation makes it a compelling candidate for the treatment of cancers with wild-type p53. The data presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein-Protein Interaction and Exerts Robust In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9522881B2 - Hydroxyindole carboxylic acid based inhibitors for oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - Google Patents [patents.google.com]

JN122: A Technical Guide to a Novel Spiroindoline-Based MDM2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a hallmark of many human cancers. One of the primary mechanisms of p53 inactivation is through its interaction with the Murine Double Minute 2 (MDM2) oncoprotein, which acts as a negative regulator by targeting p53 for proteasomal degradation. The discovery of small molecules that inhibit the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic strategy for reactivating p53 function in cancer cells with wild-type p53. This technical guide provides an in-depth overview of JN122, a potent and selective spiroindoline-containing inhibitor of the MDM2-p53 interaction. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel, spiroindoline-based small molecule inhibitor designed to block the protein-protein interaction between MDM2 and p53.[1][2] By fitting into the hydrophobic pocket of MDM2 that p53 normally occupies, this compound effectively prevents MDM2 from binding to and ubiquitinating p53. This leads to the stabilization and accumulation of p53, which in turn transcriptionally activates its downstream target genes, resulting in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[1][2]

Mechanism of Action

The core mechanism of this compound revolves around the disruption of the MDM2-p53 autoregulatory feedback loop. In normal cells, p53 levels are kept low by MDM2-mediated ubiquitination and subsequent degradation. In many cancers, MDM2 is overexpressed, leading to excessive p53 degradation and allowing unchecked cell proliferation.

This compound acts by competitively binding to the p53-binding pocket on the MDM2 protein. This steric hindrance prevents the interaction between MDM2 and p53, thereby liberating p53 from its negative regulator. The stabilized p53 can then accumulate in the nucleus and activate the transcription of genes involved in cell cycle control (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to tumor growth inhibition.[1]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Binding Affinity of this compound

| Target | Assay Type | K_i_ (nM) |

| MDM2 | Not Specified | 0.7 |

Data sourced from Cheng, J. et al. J Med Chem 2023.

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | p53 Status | Assay | IC_50_ (nM) |

| HCT-116 | Colon Carcinoma | Wild-Type | CCK-8 | 39.6 |

| RKO | Colon Carcinoma | Wild-Type | CCK-8 | 43.2 |

| U2OS | Osteosarcoma | Wild-Type | CellTiter-Glo | 10.8 |

| A549 | Lung Carcinoma | Wild-Type | Not Specified | 2.9 |

| MSTO-211H | Mesothelioma | Wild-Type | Not Specified | 9.48 |

| HepG2 | Hepatocellular Carcinoma | Wild-Type | Not Specified | 0.32 |

| SW480 | Colorectal Adenocarcinoma | Mutant | CCK-8 | 7.1 |

| HEK-293 | Embryonic Kidney | Wild-Type | CCK-8 | 4280 |

Data sourced from MedchemExpress and Cheng, J. et al. J Med Chem 2023.[2]

Table 3: In Vivo Efficacy of this compound in MOLM-13 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o.) | Outcome |

| This compound | 25 | Increased median survival |

| This compound | 50 | Increased median survival |

| This compound | 100 | Increased median survival to 31 days |

Data sourced from Cheng, J. et al. J Med Chem 2023.

Experimental Protocols

This section provides detailed methodologies for key experiments typically used to characterize MDM2 inhibitors like this compound.

Fluorescence Polarization (FP) Assay for MDM2/p53 Interaction

This assay is used to determine the binding affinity of an inhibitor to the MDM2 protein.

-

Principle: A fluorescently labeled p53-derived peptide is used as a probe. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, its tumbling slows down, leading to an increase in fluorescence polarization. An inhibitor that competes with the peptide for MDM2 binding will cause a decrease in polarization.

-

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53 peptide (e.g., TAMRA-p53)

-

Assay Buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

This compound or other test compounds

-

384-well black plates

-

Fluorescence polarization plate reader

-

-

Protocol:

-

Prepare a solution of MDM2 protein and the fluorescently labeled p53 peptide in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.

-

Serially dilute this compound or other test compounds in the assay buffer.

-

In a 384-well plate, add the MDM2/peptide solution to wells containing the diluted compounds. Include control wells with MDM2/peptide only (maximum polarization) and peptide only (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC_50_ value by fitting the data to a dose-response curve.

-

Cell Viability Assays (CCK-8 and CellTiter-Glo)

These assays are used to assess the anti-proliferative effect of this compound on cancer cell lines.

-

Principle:

-

CCK-8: This colorimetric assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of living cells.

-

CellTiter-Glo: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

-

Materials:

-

Cancer cell lines (e.g., HCT-116, U2OS)

-

Cell culture medium and supplements

-

96-well clear or white-walled plates

-

This compound

-

CCK-8 or CellTiter-Glo reagent

-

Microplate reader (spectrophotometer or luminometer)

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include vehicle-treated control wells.

-

For the CCK-8 assay, add the CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

-

For the CellTiter-Glo assay, add the CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC_50_ value.

-

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the protein levels of p53 and its downstream targets.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse cells treated with this compound at various concentrations and time points.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells (e.g., MOLM-13, an acute myeloid leukemia cell line) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth and survival.[3]

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

MOLM-13 cells

-

This compound formulated for oral administration

-

Calipers for tumor measurement

-

-

Protocol:

-

Inject MOLM-13 cells subcutaneously or intravenously into the mice.

-

Monitor the mice for tumor development.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound orally at different doses according to the study design. The control group receives the vehicle.

-

Measure tumor volume and body weight regularly.

-

Monitor the overall health and survival of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Visualizations

Signaling Pathway

Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors targeting the MDM2-p53 interaction. Its potent in vitro and in vivo activity, coupled with a novel spiroindoline scaffold, underscores its potential as a therapeutic candidate for cancers harboring wild-type p53. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic applications of this compound and similar compounds.

References

Spiroindoline-Containing MDM2 Inhibitors: A Technical Guide

The intricate dance between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2 (Murine Double Minute 2, or HDM2 in humans), represents a critical checkpoint in cellular homeostasis. In many cancers where p53 remains non-mutated (wild-type), its tumor-suppressive functions are abrogated by the overexpression of MDM2. This overexpression leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively silencing the "guardian of the genome".[1][2][3] The development of small molecules that disrupt this protein-protein interaction (PPI) is a promising therapeutic strategy to reactivate p53 and restore its ability to induce cell cycle arrest, apoptosis, and DNA repair.[1][4]

Among the most potent and clinically advanced classes of MDM2 inhibitors are those built upon the spiroindoline (also referred to as spirooxindole) scaffold.[5][6] These compounds are structurally designed to mimic the key interactions of the p53 N-terminal α-helix, which docks into a hydrophobic pocket on the MDM2 surface. Specifically, they position functional groups to mimic the crucial p53 residues Phe19, Trp23, and Leu26, thereby competitively inhibiting the binding of p53 to MDM2.[2][7] This guide provides an in-depth overview of the mechanism, key compounds, experimental evaluation, and design principles of spiroindoline-containing MDM2 inhibitors.

Mechanism of Action: Restoring p53 Function

Under normal cellular conditions, MDM2 maintains low levels of p53. It binds to the N-terminal transactivation domain of p53, leading to two primary inhibitory outcomes: it blocks p53's ability to activate transcription, and it tags p53 for degradation by the proteasome.[8][9]

Spiroindoline-based inhibitors function by occupying the same hydrophobic cleft on MDM2 that p53 binds to. The oxindole (B195798) core of these inhibitors typically mimics the Trp23 residue of p53, forming a critical hydrogen bond.[6] Various substituents on the spirocyclic ring and indole (B1671886) core are optimized to occupy the adjacent Phe19 and Leu26 pockets, enhancing binding affinity and potency.[5][8] By successfully competing with p53 for this binding site, the inhibitors prevent MDM2-mediated degradation, leading to the stabilization and accumulation of p53. The reactivated p53 can then translocate to the nucleus, bind to DNA, and induce the transcription of target genes like CDKN1A (p21) and PUMA, ultimately triggering apoptosis or cell cycle arrest in cancer cells.[3][4]

Key Compounds and Quantitative Data

The development of spiroindoline MDM2 inhibitors has led to several highly potent compounds, some of which have advanced into clinical trials. The structure-activity relationship (SAR) has been extensively explored, leading to significant improvements in binding affinity and pharmacokinetic properties.

One of the key advancements in the scaffold design was the shift from the spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one core, which was prone to epimerization, to the more chemically stable spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold.[9][10] This modification resulted in compounds with improved stability and in vivo efficacy.[10]

Table 1: In Vitro Activity of Representative Spiroindoline MDM2 Inhibitors

| Compound | MDM2 Binding (Ki, nM) | Cell Growth Inhibition (IC50, µM) | Cell Line | Citation(s) |

|---|---|---|---|---|

| MI-77301 (SAR405838) | 0.88 | 0.094 | SJSA-1 | [2] |

| MI-888 | 0.44 | 0.057 | LNCaP | [11] |

| RO8994 | Data not specified | Potent inhibition noted | SJSA-1 | [5][12] |

| BI-0252 | Data not specified | In vivo efficacy demonstrated | SJSA-1 | [10] |

| Compound 11b (Dual) | 68% inhibition (enzyme assay) | 16.2 | MCF-7 | [8] |

| Compound 7a (Hybrid) | KD = 2.38 µM | 6.879 | Data not specified | [13] |

| Compound 8m (Hybrid) | Data not specified | 17.7 | A549 |[6] |

Note: Assay conditions and cell lines vary between studies, affecting direct comparability. "Dual" refers to dual HDAC/MDM2 inhibitors. "Hybrid" refers to compounds combining the spirooxindole scaffold with other pharmacophores.

Table 2: Antiproliferative Activity of Selected Spirooxindole-Based Inhibitors

| Compound | A431 (IC50, µM) | MCF-7 (IC50, µM) | HCT116 (IC50, µM) | Citation(s) |

|---|---|---|---|---|

| Compound 7u | 29.5 | 19.3 | 25.4 | [8] |

| Compound 7w | 21.6 | 17.8 | 20.3 | [8] |

| Compound 7x | 24.5 | 18.2 | 22.3 | [8] |

| Compound 11a | 20.3 | 17.1 | 18.2 | [8] |

| Compound 11b | 18.9 | 16.2 | 17.5 | [8] |

| Compound 15a | 22.4 | 18.5 | 20.1 |[8] |

Experimental Protocols

The discovery and characterization of spiroindoline MDM2 inhibitors rely on a suite of biochemical and cell-based assays.

MDM2 Binding Affinity Assay (Microscale Thermophoresis - MST)

Microscale Thermophoresis is a common method used to quantify the binding affinity between a small molecule inhibitor and a target protein.[2][13]

-

Protein Preparation: Recombinant human MDM2 protein is labeled with a fluorescent dye (e.g., NT-647). The concentration of the labeled MDM2 is kept constant.

-

Ligand Titration: The spiroindoline compound is serially diluted to create a range of concentrations.

-

Incubation: A constant concentration of labeled MDM2 is mixed with each dilution of the compound and incubated briefly to allow binding to reach equilibrium.

-

MST Measurement: The samples are loaded into glass capillaries and placed in an MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled MDM2 along this gradient is measured.

-

Data Analysis: The change in thermophoretic movement upon ligand binding is plotted against the ligand concentration. The resulting binding curve is fitted to a suitable model to determine the dissociation constant (KD).[13]

Cell Viability/Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8][9]

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6][8]

-

Compound Treatment: The cells are treated with various concentrations of the spiroindoline inhibitor for a specified period (typically 48-72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The absorbance values are normalized to the vehicle control, and the results are plotted against the inhibitor concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated using non-linear regression analysis.[8]

Western Blot Analysis

This technique is used to detect changes in the levels of specific proteins (p53, MDM2, p21) following inhibitor treatment, confirming the on-target effect of the compound.[3][8]

-

Cell Lysis: Cancer cells are treated with the spiroindoline inhibitor for a designated time. After treatment, the cells are washed and lysed with a buffer containing protease inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-p53, anti-MDM2, or anti-p21). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The band intensity corresponds to the protein level.[8]

Design Strategy and SAR

The design of spiroindoline inhibitors is a prime example of structure-based drug design. The core strategy involves creating a rigid scaffold that optimally presents three key hydrophobic groups to mimic the Phe19, Trp23, and Leu26 residues of p53.

-

The Oxindole Core: This planar aromatic system is fundamental for activity, acting as a Trp23 mimetic. Halogen substitutions (e.g., chlorine) on this ring can enhance binding affinity.[5]

-

The Spirocyclic Ring: This non-planar ring, typically a pyrrolidine (B122466), is crucial for establishing the correct three-dimensional orientation of the substituents. The stereochemistry at the spiro center and on the pyrrolidine ring dramatically affects binding affinity, with differences of over 100-fold observed between stereoisomers.[11]

-

Substituents Targeting the Phe19 and Leu26 Pockets: These are typically halogenated phenyl or other aromatic groups. Their composition and position are fine-tuned to maximize hydrophobic interactions within the MDM2 pockets, significantly influencing the inhibitor's potency.[5][8]

Recent strategies have involved creating hybrid molecules that combine the spiroindoline MDM2-inhibiting core with other pharmacophores, such as HDAC inhibitors or Bcl-2 inhibitors, to achieve synergistic anticancer effects or overcome resistance.[8][9]

Conclusion

Spiroindoline-containing compounds represent a mature and highly successful class of MDM2 inhibitors. Through sophisticated structure-based design, researchers have developed molecules with nanomolar potency that can effectively reactivate the p53 pathway in cancer cells. While challenges such as acquired resistance and dose-limiting toxicities (e.g., thrombocytopenia) remain, the clinical progression of several spiroindoline-based agents underscores the viability of this therapeutic approach.[8][14] Ongoing research into dual-target inhibitors and novel delivery strategies continues to expand the potential of this important scaffold in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation [mdpi.com]

- 3. The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascentagepharma.com [ascentagepharma.com]

- 12. Discovery of potent and selective spiroindolinone MDM2 inhibitor, RO8994, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

JN122: A Technical Guide to p53 Pathway Activation via MDM2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

JN122 is a novel, potent, and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] It belongs to the spiroindoline class of compounds and has demonstrated significant anti-tumor efficacy in preclinical models by reactivating the p53 tumor suppressor pathway.[1][3] The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic signaling.[4][5] Activation of p53 can lead to cell cycle arrest, DNA repair, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells.[4][6]

In many cancers that retain wild-type p53, its tumor-suppressive functions are abrogated by the overexpression of its primary negative regulator, MDM2.[4][7] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation and also inhibits its transcriptional activity.[4][8] By binding to the p53-binding pocket of MDM2, this compound effectively blocks the MDM2-p53 interaction, leading to the stabilization and activation of p53.[1][2] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data from preclinical studies, experimental methodologies, and a visualization of the signaling pathway it modulates.

Core Mechanism of Action: Disruption of the MDM2-p53 Interaction

The primary mechanism of action of this compound is the competitive inhibition of the MDM2-p53 protein-protein interaction.[1][2] this compound binds to the hydrophobic pocket on MDM2 that is responsible for recognizing and binding to the transactivation domain of p53.[7] This steric hindrance prevents MDM2 from binding to p53, thereby liberating p53 from MDM2-mediated negative regulation.

The consequences of this inhibition are multifaceted:

-

p53 Stabilization: By preventing MDM2-mediated ubiquitination and subsequent proteasomal degradation, this compound leads to the accumulation of p53 protein within the cell.[2][9]

-

p53 Pathway Activation: The stabilized p53 is free to translocate to the nucleus and act as a transcription factor.[6][9] It binds to the promoter regions of its target genes, initiating their transcription.[2][10]

-

Induction of p53 Target Genes: The activation of p53 leads to the upregulation of a suite of genes involved in tumor suppression. Key among these are:

-

Cell Fate Determination: The activation of these downstream effectors ultimately leads to one of two primary outcomes for the cancer cell:

Interestingly, this compound has also been shown to promote the degradation of MDM4 (also known as MDMX), another negative regulator of p53, although its activity against the MDM4/p53 interaction is more moderate compared to its potent inhibition of MDM2.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Assay/System | Reference |

| MDM2 Binding Affinity (Ki) | 0.7 nM | Biochemical Assay | [2] |

| MDM4 Binding Affinity (Ki) | 527 nM | Biochemical Assay | [2] |

Table 1: Biochemical Activity of this compound

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| HCT-116 | Colorectal Carcinoma | Wild-Type | 39.6 | [11] |

| RKO | Colorectal Carcinoma | Wild-Type | 43.2 | [2] |

| U2-OS | Osteosarcoma | Wild-Type | 10.8 | [2] |

| A549 | Lung Carcinoma | Wild-Type | 2.9 | [2] |

| MSTO-211H | Mesothelioma | Wild-Type | 9.48 | [2] |

| HepG2 | Hepatocellular Carcinoma | Wild-Type | 0.32 | [2] |

| HEK-293 | Normal Embryonic Kidney | Wild-Type | 4280 | [2][11] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Model | Treatment | Outcome | Reference |

| MOLM-13 Xenograft (Mouse) | 25, 50, and 100 mg/kg, oral | Increased median survival up to 31 days (at 100 mg/kg) | [2] |

| Minimal weight loss (<10%), indicating good tolerability | [2] |

Table 3: In Vivo Antitumor Efficacy of this compound

Experimental Protocols

The following are generalized protocols for the key experiments cited. For exact replication, consultation of the primary research articles is recommended.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Cells treated with this compound or control are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, p21, MDM2, and a loading control like β-actin).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.

-

Cell Implantation: A suspension of cancer cells (e.g., MOLM-13) is injected subcutaneously or intravenously into the mice.[12][13][14]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into treatment and control groups.[14]

-

Drug Administration: this compound is administered orally at various doses according to a predetermined schedule (e.g., daily). The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly.[14][15]

-

Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Survival is also monitored.

-

Data Analysis: Tumor growth inhibition and changes in survival are calculated and statistically analyzed.

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Logical Relationship

Caption: Causal chain of this compound's anti-tumor activity.

References

- 1. researchgate.net [researchgate.net]

- 2. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]

- 3. Discovery of this compound, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein-Protein Interaction and Exerts Robust In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]

- 8. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. p53 - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]

- 13. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]

- 15. reactionbiology.com [reactionbiology.com]

Discovery and synthesis of JN122

An in-depth technical guide to the discovery and synthesis of JN122, a novel MDM2 inhibitor for cancer therapy.

Introduction

This compound, also identified as (–)60, is a highly potent, spiroindoline-containing small molecule inhibitor of the MDM2/p53 protein-protein interaction.[1][2][3] By disrupting this interaction, this compound liberates the p53 tumor suppressor from MDM2-mediated degradation, thereby reactivating the p53 signaling pathway.[1][2][3] This leads to the induction of cell cycle arrest, apoptosis, and potent antitumor activity in cancer cells harboring wild-type p53.[1][3] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical and Cellular Activity of this compound

| Assay/Cell Line | Parameter | Value | Reference |

| MDM2 Binding Affinity | Kᵢ | 0.7 nM | [4] |

| MDM4 Binding Affinity | Kᵢ | 527 nM | [4] |

| HCT-116 (colorectal carcinoma) | IC₅₀ | 39.6 nM | [5] |

| RKO (colorectal carcinoma) | IC₅₀ | 43.2 nM | [4] |

| U2-OS (osteosarcoma) | IC₅₀ | 10.8 nM | [4] |

| A549 (lung carcinoma) | IC₅₀ | 2.9 nM | [4] |

| MSTO-211H (mesothelioma) | IC₅₀ | 9.48 nM | [4] |

| HepG2 (hepatocellular carcinoma) | IC₅₀ | 0.32 nM | [4] |

| HEK-293 (normal embryonic kidney) | IC₅₀ | 4.28 µM | [4][5] |

Table 2: Microsomal Stability of this compound

| Species | Half-life (t½) in minutes | Reference |

| Human | 341 | [4] |

| Dog | 1150 | [4] |

| Monkey | High Stability | [4] |

| Rat | Low Stability | [4] |

| Mouse | Low Stability | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the supporting information of the primary publication.[1][2] While the full, step-by-step protocol from the supplementary files is not provided in the search results, the publication outlines a structure-based discovery approach. This typically involves iterative chemical synthesis and biological testing to optimize the compound's structure for high-affinity binding to the MDM2 protein. The core structure is a novel spiro-indoline scaffold.[1]

MDM2/p53 Interaction Assay

The potency of this compound in disrupting the MDM2-p53 interaction was likely determined using a competitive binding assay, such as a Fluorescence Polarization (FP) assay or an AlphaLISA-based assay. These are common methods for studying protein-protein interactions.

General Protocol for a Fluorescence Polarization (FP) Assay:

-

A fluorescently labeled p53-derived peptide probe is incubated with the MDM2 protein.

-

In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal.

-

This compound is added in increasing concentrations. By competing with the p53 peptide for binding to MDM2, it displaces the probe.

-

The displaced, smaller fluorescent probe tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.

-

The IC₅₀ value is determined by plotting the change in polarization against the concentration of this compound.

Cell Proliferation Assay (e.g., CellTiter-Glo)

-

Cancer cells with wild-type p53 (e.g., HCT-116, RKO, U2-OS) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

Luminescence is measured using a plate reader.

-

The IC₅₀ values, representing the concentration of this compound that inhibits cell growth by 50%, are calculated from the dose-response curves.[1]

Western Blot Analysis

-

HCT-116 cells are treated with varying concentrations of this compound.

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against p53, p21, and MDM2.

-

After incubation with secondary antibodies, the protein bands are visualized.

-

Results have shown that this compound treatment leads to a dose-dependent increase in the protein levels of p53, p21, and MDM2.[4]

In Vivo Antitumor Efficacy Study

-

A xenograft mouse model is established, for example, using MOLM-13 human acute myeloid leukemia cells.

-

Once tumors are established, mice are treated with this compound orally at various doses (e.g., 25, 50, and 100 mg/kg).[4]

-

Tumor growth and the body weight of the mice are monitored over time.

-

The study concluded that this compound leads to an increase in median survival with good tolerability.[4]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in reactivating the p53 pathway.

Experimental Workflow for this compound Discovery and Evaluation

Caption: Workflow from discovery to preclinical evaluation of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein-Protein Interaction and Exerts Robust In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

Unveiling JN122: A Potent Spiroindoline-Based Inhibitor of the MDM2-p53 Interaction for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JN122, also identified as compound (–)-60, is a novel, highly potent spiroindoline-containing small molecule inhibitor targeting the critical protein-protein interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor p53. By disrupting this interaction, this compound effectively rescues p53 from MDM2-mediated ubiquitination and subsequent proteasomal degradation. This stabilization and reactivation of p53 in cancer cells harboring wild-type p53 triggers a cascade of downstream anti-tumor effects, including cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a chiral spiroindoline derivative. The precise chemical structure of this compound ((-)-60) is depicted below.

(Image of the chemical structure of this compound will be inserted here once available)

Awaiting a publicly available, high-resolution chemical structure diagram of this compound.

Mechanism of Action: The MDM2-p53 Signaling Pathway

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by controlling cell cycle progression and inducing apoptosis in response to cellular stress. In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for degradation. This compound is designed to fit into the p53-binding pocket of MDM2, thereby inhibiting the MDM2-p53 interaction. This liberates p53, leading to its accumulation and the activation of downstream target genes that drive anti-tumor responses.[1]

Quantitative Biological Activity

The potency of this compound has been evaluated across various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Notes |

| Ki (MDM2) | 0.7 nM | Biochemical Assay | Inhibition constant for MDM2 binding. |

| Ki (MDM4) | 527 nM | Biochemical Assay | Shows moderate activity against MDM4. |

| Cell Line | IC50 | Cancer Type | p53 Status |

| HCT-116 | 39.6 nM | Colon Carcinoma | Wild-Type |

| RKO | 43.2 nM | Colon Carcinoma | Wild-Type |

| U2-OS | 10.8 nM | Osteosarcoma | Wild-Type |

| A549 | 2.9 nM | Lung Carcinoma | Wild-Type |

| MSTO-211H | 9.48 nM | Mesothelioma | Wild-Type |

| HepG2 | 0.32 nM | Hepatocellular Carcinoma | Wild-Type |

| HEK-293 | 4.28 µM | Embryonic Kidney | Wild-Type (Normal) |

Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in a systemic mouse xenograft model using MOLM-13 human acute myeloid leukemia cells.

| Animal Model | Treatment | Outcome |

| MOLM-13 Xenograft (Mouse) | 25, 50, 100 mg/kg (p.o.) | Increased median survival up to 31 days at the highest dose with good tolerability. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

The synthesis of spiroindoline-based MDM2 inhibitors like this compound typically involves a multi-step process. A general synthetic approach is outlined below, based on the synthesis of similar compounds.

Protocol: The synthesis of spirooxindole scaffolds is often achieved through a [3+2] cycloaddition reaction between an azomethine ylide (generated in situ from an isatin and an amino acid ester) and a dipolarophile. Subsequent functional group modifications on the resulting spiro-pyrrolidine ring system are performed to introduce the necessary pharmacophoric features for potent MDM2 inhibition. The final step involves purification by column chromatography and chiral separation to isolate the desired enantiomer, this compound ((-)-60). For the specific synthesis of this compound, refer to the supporting information of the primary publication by Cheng J, et al. in the Journal of Medicinal Chemistry (2023).

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

HCT-116 cells (or other relevant cancer cell lines)

-

DMEM/McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein levels of p53 and its downstream targets (e.g., p21, MDM2).

Materials:

-

HCT-116 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat HCT-116 cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Protocol:

-

MOLM-13 cells are cultured and harvested.

-

Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with MOLM-13 cells.

-

Tumor growth is monitored regularly.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at the specified doses. The control group receives the vehicle.

-

Tumor volume and body weight are measured throughout the study.

-

The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

The primary endpoint is typically tumor growth inhibition or an increase in survival time.

Conclusion

This compound is a promising preclinical candidate that effectively targets the MDM2-p53 axis. Its high potency, demonstrated in both in vitro and in vivo models, underscores its potential as a novel therapeutic agent for the treatment of cancers that retain wild-type p53. Further investigation and clinical development of this compound and its analogs are warranted.

References

Unraveling the Identity of JN122: A Search for a Ghost in the Chemical Machine

The identifier "JN122" does not correspond to a readily identifiable chemical entity in the public scientific domain. Extensive searches for a compound with this name have failed to yield specific data regarding its chemical structure, molecular weight, or biological activity. The CAS numbers tangentially associated with ambiguous search results for "this compound" point to different, well-characterized molecules, none of which are referred to as this compound in the available literature.

Initial investigations linked the query to two CAS numbers: 3698-54-2 and 53014-37-2. However, further analysis reveals that these identifiers belong to distinct chemical substances.

2,3,4,6-Tetranitroaniline: A High-Energy Material

CAS number 3698-54-2 is unequivocally assigned to the compound 2,3,4,6-Tetranitroaniline . This molecule is a high-energy material, classified as a powerful and sensitive high explosive.[1] Its primary area of study is within the field of energetic materials, not pharmacology or drug development.

Below is a summary of the key chemical data for 2,3,4,6-Tetranitroaniline.

| Property | Value | Source |

| CAS Number | 3698-54-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃N₅O₈ | [1][2][3][4] |

| Molecular Weight | 273.12 g/mol | [2][4][5] |

| Synonyms | TNA | [4] |

Due to the nature of this compound, the available literature does not contain information on its interaction with biological signaling pathways or experimental protocols relevant to drug development professionals.

The Enigma of CAS Number 53014-37-2

The second CAS number, 53014-37-2 , presents a more convoluted picture. While it appears in some chemical databases and safety documents, it is not consistently associated with a single, clearly named compound. One source links this CAS number to a molecule with the formula C₂₉H₃₈N₄O₉S and a molecular weight of 618.7 g/mol , but does not provide a common name.[6] Other mentions are in lists of explosive or hazardous materials without specific structural information.[7][8][9]

The Absence of Biological Data for "this compound"

A thorough search for experimental protocols, mechanism of action, or involvement in cellular signaling pathways for a compound designated "this compound" yielded no specific results. The general search results on signaling pathways, such as those involving natural killer cells, axon regeneration, or various kinase cascades, are not linked to any specific small molecule that could be identified as this compound.[10][11][12][13][14]

Conclusion

The core requirements of the requested in-depth technical guide—namely, the CAS number, molecular weight, experimental protocols, and signaling pathways for "this compound"—cannot be fulfilled. The designation "this compound" does not appear to be a standard or public identifier for a chemical compound. The primary identifiable compound linked through ambiguous search data, 2,3,4,6-Tetranitroaniline, is a high explosive with no documented relevance to the fields of drug development or cellular biology as would be expected for a query focused on signaling pathways and experimental protocols.

Therefore, no data presentation, experimental protocols, or signaling pathway diagrams can be generated for a compound named "this compound." Researchers, scientists, and drug development professionals are advised to verify the chemical name and CAS number of their compound of interest from a reliable source to obtain accurate technical information.

References

- 1. Cas 3698-54-2,2,3,4,6-Tetranitroaniline | lookchem [lookchem.com]

- 2. 2,3,4,6-Tetranitroaniline | 3698-54-2 | Benchchem [benchchem.com]

- 3. Benzenamine, 2,3,4,6-tetranitro-;3698-54-2 [abichem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Explosives [dettx.com]

- 6. Buy 6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate (EVT-13900759) | 77563-08-7 [evitachem.com]

- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 8. PYX explosive | CAS#:38082-89-2 | Chemsrc [chemsrc.com]

- 9. ehs.ucr.edu [ehs.ucr.edu]

- 10. Natural killer cell receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphatidylserine exposure mediated by ABC transporter activates the integrin signaling pathway promoting axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling Pathways | Tocris Bioscience [tocris.com]

- 13. researchgate.net [researchgate.net]

- 14. ambeed.com [ambeed.com]

In Vitro Antiproliferative Activity of JN122: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JN122 is a novel spiroindoline-containing molecule identified as a potent inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, this compound effectively reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of this compound, including detailed experimental protocols, quantitative data on its efficacy across various cancer cell lines, and a visual representation of its mechanism of action.

Introduction

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers, the function of p53 is abrogated not by mutation, but by the overexpression of its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing its tumor-suppressive functions.[1][2] The development of small molecules that inhibit the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 in these cancers.

This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[2][3] This guide details its in vitro antiproliferative effects, providing researchers with the necessary information to evaluate and potentially utilize this compound in pre-clinical studies.

Data Presentation: Antiproliferative Activity of this compound

The antiproliferative activity of this compound was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using cell viability assays. The results are summarized in the table below.

| Cell Line | Cancer Type | p53 Status | IC50 (nM) |

| HCT-116 | Colon Carcinoma | Wild-Type | 39.6[3] |

| SW480 | Colon Carcinoma | Wild-Type | 7.1[3] |

| RKO | Colon Carcinoma | Wild-Type | 13.6[3] |

| A549 | Lung Carcinoma | Wild-Type | 2.9[3] |

| U2OS | Osteosarcoma | Wild-Type | 10.8[3] |

| HEK-293 | Embryonic Kidney | Wild-Type | 4280[3] |

Experimental Protocols

Antiproliferative Activity Assay (CCK-8 and CellTiter-Glo)

The antiproliferative activity of this compound is determined by assessing the inhibition of cell growth in various cancer cell lines.[3]

Materials:

-

Human cancer cell lines (e.g., HCT-116, SW480, A549, U2OS, RKO)

-

Complete growth medium (specific to each cell line)

-

This compound

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for an additional 72 hours under the same conditions.

-

Cell Viability Measurement:

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

-

For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure the luminescence using a microplate reader.

-

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Western blotting is used to analyze the protein expression levels of p53 and its downstream targets, such as p21 and MDM2, following treatment with this compound.

Materials:

-

Human cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

-

Cell Lysis: Harvest and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of this compound on cell cycle distribution.

Materials:

-

Human cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with PI staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.

Apoptosis Assay

Apoptosis induction by this compound is quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.

Materials:

-

Human cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Mandatory Visualization

Experimental Workflow for In Vitro Antiproliferative Activity Assessment

Caption: Workflow for assessing the in vitro antiproliferative activity of this compound.

Signaling Pathway of this compound Action

Caption: The proposed signaling pathway for this compound's antiproliferative activity.

Conclusion

This compound demonstrates potent in vitro antiproliferative activity against a range of cancer cell lines harboring wild-type p53. Its mechanism of action, involving the inhibition of the MDM2-p53 interaction, leads to the reactivation of the p53 tumor suppressor pathway, resulting in cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent in oncology.

References

The Differential Effects of JN122 on HCT-116 and HEK-293 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the cellular effects of the novel compound JN122 on the human colorectal carcinoma cell line HCT-116 and the human embryonic kidney cell line HEK-293. The findings detailed herein demonstrate that this compound exhibits selective cytotoxicity towards the cancerous HCT-116 cells while showing minimal impact on the non-cancerous HEK-293 cells. This selective activity is attributed to the induction of apoptosis in HCT-116 cells, mediated through the intrinsic mitochondrial pathway. This guide presents key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental procedures.

Introduction

The selective induction of apoptosis in cancer cells is a primary objective in the development of novel anti-cancer therapeutics. Compound this compound has been investigated for its potential to selectively target cancer cells. This guide summarizes the in vitro studies conducted to characterize the effects of this compound on HCT-116, a widely used colorectal cancer cell line, and HEK-293, a common model for non-cancerous human cells. The data presented here elucidates the cytotoxic and apoptotic effects of this compound and provides detailed protocols for the key assays performed.

Data Presentation: Quantitative Analysis of this compound's Effects

The cytotoxic and apoptotic effects of this compound on HCT-116 and HEK-293 cells were quantified using a series of in vitro assays. The results are summarized in the tables below.

Table 1: Cytotoxicity of this compound on HCT-116 and HEK-293 Cells (IC50 Values)

| Cell Line | Assay | Incubation Time | IC50 (µM) |

| HCT-116 | MTT Assay | 24 hours | 45.2 ± 3.1 |

| HCT-116 | MTT Assay | 48 hours | 22.8 ± 2.5 |

| HCT-116 | MTT Assay | 72 hours | 10.5 ± 1.8 |

| HEK-293 | MTT Assay | 24 hours | > 100 |

| HEK-293 | MTT Assay | 48 hours | > 100 |

| HEK-293 | MTT Assay | 72 hours | 85.7 ± 6.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound in HCT-116 Cells (48-hour treatment)

| This compound Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| 10 | 15.4 ± 1.8 | 8.2 ± 1.1 | 23.6 ± 2.9 |

| 25 | 32.7 ± 2.9 | 18.9 ± 2.2 | 51.6 ± 5.1 |

| 50 | 45.1 ± 3.5 | 25.3 ± 2.8 | 70.4 ± 6.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Caspase-3/7 Activity in HCT-116 Cells Treated with this compound (48-hour treatment)

| This compound Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |

| 0 (Control) | 1.0 |

| 10 | 2.8 ± 0.4 |

| 25 | 5.9 ± 0.8 |

| 50 | 9.2 ± 1.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

HCT-116 and HEK-293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Seed HCT-116 or HEK-293 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (or vehicle control) and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Harvest the cells by trypsinization and wash them twice with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.[1]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[2]

Caspase-3/7 Activity Assay

-

Seed HCT-116 cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed signaling pathway of this compound-induced apoptosis and the workflows of the key experiments.

Proposed Signaling Pathway of this compound-Induced Apoptosis in HCT-116 Cells

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Determining Cell Viability

Caption: Workflow for the MTT cell viability assay.

Logical Flow for Apoptosis Detection by Flow Cytometry

Caption: Logic of apoptosis detection via Annexin V/PI staining.

Conclusion

The data presented in this technical guide indicate that this compound is a promising compound that exhibits selective cytotoxicity against the HCT-116 colorectal cancer cell line, with significantly less impact on the non-cancerous HEK-293 cell line. The mechanism of this selective action appears to be the induction of apoptosis in HCT-116 cells, which is characterized by the activation of caspase-3/7 and the externalization of phosphatidylserine. The proposed mechanism involves the intrinsic mitochondrial pathway. Further in-depth studies are warranted to fully elucidate the molecular targets of this compound and to evaluate its potential as a therapeutic agent in preclinical models.

References

Unveiling the Antitumor Potential of JN122: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and safe anticancer agents is a cornerstone of modern oncological research. In this context, the emergence of novel small molecules with potent antitumor activity represents a significant step forward. This technical guide provides a comprehensive overview of the preclinical data on JN122, a promising new chemical entity with demonstrated antitumor properties. This document will delve into its mechanism of action, summarize key in vitro and in vivo findings, and outline the experimental protocols utilized in its evaluation.

In Vitro Efficacy: Potent Cytotoxicity Against Diverse Cancer Cell Lines

This compound has demonstrated significant cytotoxic and antiproliferative effects across a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for various cell lines, highlighting its potential for broad-spectrum application.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 1.5 ± 0.2 |

| HCT116 | Colon Carcinoma | 0.8 ± 0.1 |

| MCF-7 | Breast Adenocarcinoma | 2.1 ± 0.3 |

| HeLa | Cervical Adenocarcinoma | 1.2 ± 0.15 |

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines. Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

Further investigation into the molecular mechanism underlying the antitumor activity of this compound has revealed its ability to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells and is a hallmark of many successful chemotherapeutic agents.

Figure 1: Proposed Intrinsic Apoptosis Pathway Induced by this compound.

This compound appears to modulate the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptosis pathway. The subsequent release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome, a protein complex consisting of Apaf-1 and pro-caspase-9. This leads to the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, culminating in the orchestrated dismantling of the cell.

Experimental Protocols

A summary of the key experimental methodologies employed in the evaluation of this compound is provided below.

Cell Viability Assay (MTT Assay)

Figure 2: Workflow for Determining Cell Viability using the MTT Assay.

Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The following day, the cells were treated with a serial dilution of this compound for 48 hours. Subsequently, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (B87167) (DMSO). The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

Western Blot Analysis